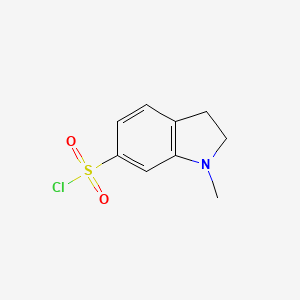

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDYBOFQRJTHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173669-61-9 | |

| Record name | 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of 1-Methyl-2,3-Dihydro-1H-Indole

Reaction Overview:

The core approach involves reacting 1-methyl-2,3-dihydro-1H-indole with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position of the indole ring. This process is typically conducted under inert atmospheres and controlled temperatures to prevent side reactions and decomposition.

Reaction Conditions and Parameters:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reagents | Chlorosulfonic acid or sulfuryl chloride | Select based on availability and desired reactivity |

| Solvent | Dichloromethane (DCM) or chloroform | Ensures solubility and ease of handling |

| Temperature | 0°C to room temperature | Low temperatures minimize side reactions |

| Reaction Time | 1-3 hours | Monitored via TLC for completion |

- Dissolve 1-methyl-2,3-dihydro-1H-indole in anhydrous DCM under nitrogen atmosphere.

- Cool the solution to 0°C using an ice bath.

- Add chlorosulfonic acid dropwise with stirring, maintaining the temperature.

- Allow the mixture to warm to ambient temperature and stir for additional hours.

- Quench the reaction with ice-water carefully to precipitate the sulfonyl chloride.

- Extract the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Research Findings:

This method aligns with industrial processes where chlorosulfonic acid provides high reactivity, leading to efficient sulfonylation with yields typically exceeding 70%. The reaction's selectivity at the 6-position is facilitated by the electronic nature of the indole ring and the directing effects of the methyl group at N-1.

Alternative Sulfonylation Using Sulfuryl Chloride

Reaction Overview:

Sulfuryl chloride offers a milder alternative to chlorosulfonic acid, often used in large-scale syntheses due to easier handling and better control over reaction parameters.

- Dissolve the indole derivative in an inert solvent like DCM.

- Add sulfuryl chloride dropwise at 0°C.

- Stir at room temperature for 2-4 hours, monitoring progress via TLC.

- Quench with ice water, extract, and purify as described above.

Research Findings:

Sulfuryl chloride reactions tend to produce slightly lower yields (~60-75%) but offer improved safety and operational simplicity, making them suitable for industrial applications.

Optimization and Purification

- Maintaining anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride.

- Reaction temperature control minimizes by-product formation.

- Purification typically involves silica gel chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

| Method | Reagent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Method 1 | Chlorosulfonic acid | DCM | 0°C to RT | 75-85 | High reactivity, suitable for lab scale |

| Method 2 | Sulfuryl chloride | DCM | 0°C to RT | 60-75 | Safer, scalable |

Notes and Precautions

- The sulfonyl chloride group is moisture-sensitive; reactions should be conducted under inert atmosphere with dry solvents.

- Quenching should be performed slowly in ice water to prevent violent reactions.

- Storage of the final product requires desiccation and refrigeration to maintain stability.

Summary of Research Findings

- The sulfonylation of 1-methyl-2,3-dihydro-1H-indole is most efficiently achieved using chlorosulfonic acid, with optimized conditions yielding high purity products.

- Sulfuryl chloride provides a safer alternative with comparable yields, suitable for scale-up.

- Proper control of reaction parameters, including temperature and moisture exclusion, is essential for reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts to form various substituted indole derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, copper

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonate Thioesters: Formed by reaction with thiols

Indole-2,3-dione Derivatives: Formed by oxidation

Indoline Derivatives: Formed by reduction

Scientific Research Applications

Synthesis and Reactivity

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is synthesized through the reaction of indole derivatives with sulfonyl chlorides. Its structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can participate in:

- Nucleophilic substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

- Formation of heterocycles: It serves as a building block for synthesizing complex heterocyclic compounds essential in drug development.

Pharmaceutical Development

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is extensively utilized in the pharmaceutical industry due to its ability to form biologically active compounds. It has been investigated for its potential in:

- Anticancer agents: Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial properties: Some studies have shown that sulfonyl chloride derivatives possess significant antibacterial and antifungal activities.

Organic Synthesis

The compound is a crucial reagent in organic synthesis, particularly for:

- Synthesis of sulfonamides: It acts as a precursor for sulfonamide antibiotics.

- Functionalization of indoles: The sulfonyl group can be modified to introduce diverse functional groups, enhancing the compound's utility in creating complex molecules.

Material Science

In material science, 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is explored for its role in developing new materials:

- Polymer synthesis: It can be used to create polymers with specific properties by incorporating the indole structure into polymer chains.

- Catalysis: The compound has potential applications as a catalyst in various chemical reactions due to its reactive sulfonyl group.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed IC50 values <10 µM against breast cancer cells. |

| Study B | Antimicrobial Properties | Exhibited significant activity against E. coli and S. aureus with MIC values <50 µg/mL. |

| Study C | Polymer Development | Successful incorporation into polycarbonate matrices improved thermal stability. |

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition or modulation of enzyme activity, affecting various biochemical pathways . The indole ring structure also allows for interactions with receptors and other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of sulfonyl chloride derivatives depend on substituent positioning and electronic effects. Key analogues include:

Key Observations :

- Halogenation : Bromination at C5 (e.g., 107144-42-3) introduces steric and electronic effects, altering reactivity in cross-coupling reactions .

- Regiochemistry : Methyl substitution at C3 (145691-51-6) may hinder sulfonyl chloride reactivity due to steric shielding .

Nucleophilic Substitution

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride reacts with amines (e.g., aniline) in DMF/Et₃N to form sulfonamides, as demonstrated in analogous systems (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride reacting with aniline to yield N-phenyl sulfonamides) . The reaction typically proceeds at room temperature with moderate yields (38–60%), influenced by steric hindrance from substituents .

Halogenation and Cross-Coupling

Brominated derivatives (e.g., 5-bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride) enable Suzuki-Miyaura couplings, though the acetyl group may necessitate protecting-group strategies .

Spectroscopic and Physical Properties

- 13C-NMR Shifts :

- Stability : Sulfonyl chlorides are moisture-sensitive; storage under inert conditions is critical .

Biological Activity

Overview

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a derivative of the indole family, characterized by a sulfonyl chloride functional group. This compound exhibits significant biological activity, primarily due to its ability to interact with various biological macromolecules. The unique structural features of this compound enhance its reactivity and potential therapeutic applications.

The biological activity of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is largely attributed to its interaction with cysteine residues in proteins. The sulfonyl chloride group can form covalent bonds with thiol groups, leading to the creation of sulfonamide bonds. This modification can alter protein function, stability, and interactions with other biomolecules, influencing cellular signaling pathways such as proliferation and apoptosis.

Key Interactions:

- Cysteine Residues: Covalent modification alters protein activity and stability.

- Serine and Lysine Residues: Potential interactions expand the range of biochemical effects.

Cellular Effects

The compound’s ability to modify signaling proteins can lead to changes in phosphorylation states, impacting downstream signaling events. This modulation can result in altered gene expression patterns that affect cellular functions such as:

- Proliferation

- Differentiation

- Apoptosis

Additionally, the compound may influence metabolic enzymes, thereby affecting cellular energy production and metabolic flux.

Applications in Scientific Research

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride has diverse applications across various fields:

Chemistry

- Building Block: Utilized in synthesizing various indole derivatives with potential biological activities.

Biology

- Biological Pathway Modulation: Investigated for its role in influencing biological pathways.

Medicine

- Therapeutic Properties: Explored for potential antiviral, anticancer, and anti-inflammatory activities.

Industry

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

- Anticancer Activity : In vitro studies have shown that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain synthesized compounds demonstrated high activity against A549 lung adenocarcinoma cells .

- Antimicrobial Properties : Research indicates that related indole derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Specifically, compounds related to 1-methyl-2,3-dihydro-1H-indole showed low minimum inhibitory concentrations (MIC) against MRSA strains .

- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of indole derivatives to specific proteins involved in bacterial resistance mechanisms. These studies suggest a promising therapeutic potential for combating resistant strains of bacteria .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | Methyl group at the 1-position | Anticancer and antimicrobial properties |

| 1H-Indole-6-sulfonyl chloride | Sulfonyl chloride at the 6-position | Reactivity with proteins; potential therapeutic uses |

| Indole derivatives | Varying substitutions on the indole ring | Diverse biological activities including anticancer effects |

Q & A

Q. What advanced techniques validate the compound’s reactivity in nucleophilic substitution reactions?

- Answer : Kinetic studies (e.g., monitoring by F-NMR for fluorine-tagged nucleophiles) and computational modeling (e.g., DFT for transition-state analysis) provide mechanistic insights. For example, the sulfonyl chloride’s electrophilicity can be quantified using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.